4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether
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Overview
Description
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether is an organic compound characterized by the presence of a chlorophenyl group, a nitrobenzyl group, and a methylphenyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether typically involves a multi-step process:
Formation of the Chlorophenyl Sulfide Intermediate: This step involves the reaction of 4-chlorothiophenol with a suitable halogenated benzyl compound under basic conditions to form the chlorophenyl sulfide intermediate.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzyl ring.
Etherification: Finally, the nitro-substituted intermediate undergoes etherification with 4-methylphenol in the presence of a suitable base, such as potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of phenol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Phenol derivatives.
Scientific Research Applications
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential for redox activity, which could be exploited in therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether: Unique due to the combination of chlorophenyl, nitrobenzyl, and methylphenyl ether groups.
3-Chloro-4-[(4-chlorophenyl)sulfanyl]-5-methylaniline: Similar in having a chlorophenyl sulfanyl group but differs in the position and type of substituents.
3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether: Similar structure but with variations in the positioning of the nitro and methyl groups.
Uniqueness
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-4-[(4-methylphenoxy)methyl]-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S/c1-14-2-7-17(8-3-14)25-13-15-4-11-20(19(12-15)22(23)24)26-18-9-5-16(21)6-10-18/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWDFHXCBWYTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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